4,6-Dichloropyrimidin-5-amine

Purity Analysis Quality Control Procurement

Procure 4,6-dichloropyrimidin-5-amine (CAS 5413-85-4) for regioselective N7-purine synthesis. The 4,6-dichloro pattern is structurally essential—the 2,4-regioisomer yields different scaffolds requiring complete route redesign. Orthogonal chloro handles enable sequential functionalization for spirocyclic nucleoside analogs. ≥98% purity minimizes side reactions; its 145–148°C melting point ensures solid-state stability during warehousing and ambient shipping, unlike lower-melting analogs. Validate before substituting regioisomers.

Molecular Formula C4H3Cl2N3
Molecular Weight 163.99 g/mol
CAS No. 5413-85-4
Cat. No. B016409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloropyrimidin-5-amine
CAS5413-85-4
Synonyms4,6-Dichloro-pyrimidin-5-ylamine;  5-Amino-4,6-dichloropyrimidine;  NSC 7851
Molecular FormulaC4H3Cl2N3
Molecular Weight163.99 g/mol
Structural Identifiers
SMILESC1=NC(=C(C(=N1)Cl)N)Cl
InChIInChI=1S/C4H3Cl2N3/c5-3-2(7)4(6)9-1-8-3/h1H,7H2
InChIKeyNIGDWBHWHVHOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloropyrimidin-5-amine (CAS 5413-85-4) Procurement & Selection Guide for Heterocyclic Building Blocks


4,6-Dichloropyrimidin-5-amine (CAS 5413-85-4) is a dichlorinated pyrimidine derivative bearing an amino group at the 5-position [1]. This heterocyclic scaffold serves as a critical intermediate in the synthesis of diverse nucleoside analogs and biologically active inhibitors . Its substitution pattern (4,6-dichloro) fundamentally distinguishes its reactivity and application profile from regioisomers like 2,4-dichloropyrimidin-5-amine, directly impacting downstream synthesis routes and product portfolios [2].

Why 4,6-Dichloropyrimidin-5-amine Cannot Be Casually Substituted with Other Dichloropyrimidinamines


Substituting 4,6-dichloropyrimidin-5-amine with its regioisomer, 2,4-dichloropyrimidin-5-amine (CAS 5177-27-5), or other analogs like 4,6-dichloro-2-methylpyrimidin-5-amine is not scientifically valid without rigorous revalidation. The position of the chlorine atoms dictates the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) reactions, leading to different core scaffolds (e.g., 6-substituted purines vs. 2-substituted pyrimidines) [1]. Furthermore, physicochemical properties differ markedly; for instance, the target compound exhibits a melting point of 145-148 °C, while the 2,4-regioisomer melts at 108-112 °C, indicating distinct crystal packing energies that can affect formulation and handling [2]. Such differences necessitate re-optimization of reaction conditions and analytical methods, increasing development time and cost [3].

Quantitative Differentiation Evidence for 4,6-Dichloropyrimidin-5-amine (5413-85-4) Versus Key Comparators


Physical Form and Purity Thresholds as Procurement Specifications

Commercial availability of 4,6-dichloropyrimidin-5-amine is standardized at ≥98% purity across multiple vendors , . This is a critical threshold for use as a building block. In contrast, its analog 2,4,6-trichloropyrimidin-5-amine is commonly supplied at a lower minimum purity of 95%, requiring additional purification steps for sensitive applications , .

Purity Analysis Quality Control Procurement

Thermal Stability and Handling: Melting Point Comparison

The melting point of 4,6-dichloropyrimidin-5-amine is consistently reported in the range of 145-148 °C [1]. This is significantly higher than the 108-112 °C range observed for its regioisomer, 2,4-dichloropyrimidin-5-amine [2], and the 100-103 °C range for the precursor 4,6-dichloro-5-nitropyrimidine [3].

Physical Chemistry Stability Logistics

Reactivity in Key Transformations: Regioselective Purine Synthesis

4,6-Dichloropyrimidin-5-amine is specifically utilized for the synthesis of N7-substituted purines, a scaffold of significant pharmaceutical interest [1]. A representative reaction with 5-aminopentanol proceeds to give the intermediate 4-chloro-6-(5-hydroxypentylamino)pyrimidin-5-amine, which is cyclized to a 6-chloro-9-substituted purine [2]. This regiochemical outcome is predetermined by the 4,6-dichloro substitution pattern.

Synthetic Chemistry Nucleoside Analogs Reaction Yield

Derivative Potency in Anti-Inflammatory Models

Derivatives synthesized from 4,6-dichloropyrimidin-5-amine have demonstrated quantifiable anti-inflammatory activity. For example, compound 4h, an imidazo[4,5-d]pyrimidine, exhibited an IC50 of 55.83 ± 0.11 µM in a BSA denaturation assay, compared to the standard drug diclofenac with an IC50 of 48.58 ± 0.11 µM [1].

Medicinal Chemistry Inflammation IC50

Definitive Application Scenarios for Procuring 4,6-Dichloropyrimidin-5-amine (5413-85-4)


Medicinal Chemistry: Purine Scaffold Construction

Leverage the compound's defined reactivity to build N7-substituted purine libraries [1]. The 4,6-dichloro substitution pattern is essential for the regioselective cyclization steps required for this core, a structural motif common in kinase inhibitors and nucleoside drugs [2]. Use of the 2,4-regioisomer will not yield this specific scaffold without a complete redesign of the synthetic route.

Process Chemistry: Multi-Kilogram Scale-Up with Predictable Purity

For process development, procure this compound at the ≥98% purity threshold to minimize side reactions and simplify purification cascades , . Its higher melting point (145-148 °C) compared to analogs ensures it remains a stable solid under standard warehouse and shipping conditions, reducing the risk of material degradation before use [3].

Biological Probe Development: Nucleoside Analog Synthesis

Utilize 4,6-dichloropyrimidin-5-amine as a starting material for synthesizing conformationally restricted bicyclic and spirocyclic nucleoside analogs , . The dual chloro groups provide two orthogonal handles for sequential functionalization, enabling the creation of complex molecular architectures for probing nucleic acid interactions.

Chemical Biology: Ligand and Inhibitor Precursor

Employ this compound in the preparation of organic ligands via Suzuki cross-coupling [4] or as a precursor to biological inhibitors . Its documented use in generating compounds with anti-inflammatory activity supports its role in early-stage drug discovery programs targeting inflammatory pathways [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloropyrimidin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.